molecular formula C20H18ClN3OS B11368846 5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(3-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11368846
M. Wt: 383.9 g/mol
InChI Key: VHLAZRLCOLYSGY-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with 2-Methylphenyl Group: The substitution at the N-position with a 2-methylphenyl group can be carried out using a nucleophilic substitution reaction with 2-methylphenylamine.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with 3-methylbenzyl mercaptan under basic conditions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-N-(2-methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide: Lacks the N-(2-methylphenyl) substitution.

    N-(2-Methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide: Lacks the chlorine substitution at the 5-position.

    5-Chloro-N-(2-methylphenyl)pyrimidine-4-carboxamide: Lacks the sulfanyl substitution.

Uniqueness

The unique combination of functional groups in 5-chloro-N-(2-methylphenyl)-2-{[(3-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18ClN3OS

Molecular Weight

383.9 g/mol

IUPAC Name

5-chloro-N-(2-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3OS/c1-13-6-5-8-15(10-13)12-26-20-22-11-16(21)18(24-20)19(25)23-17-9-4-3-7-14(17)2/h3-11H,12H2,1-2H3,(H,23,25)

InChI Key

VHLAZRLCOLYSGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3C)Cl

Origin of Product

United States

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